1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine
Description
1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxy-nitrophenyl group and a pyridinylcarbonyl group
Properties
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-25-14-4-5-15(16(11-14)21(23)24)19-7-9-20(10-8-19)17(22)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMJOJQRHYGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Nitration and Methoxylation: The starting material, 4-nitroanisole, undergoes nitration to introduce the nitro group and methoxylation to add the methoxy group.
Piperazine Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Pyridinylcarbonyl Addition: Finally, the pyridinylcarbonyl group is introduced through a coupling reaction, often using reagents like pyridine-3-carboxylic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 1-(4-amino-2-methoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized piperazine derivatives.
Scientific Research Applications
1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl and pyridinylcarbonyl groups are crucial for binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(4-Nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine: Lacks the methoxy group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(4-Methoxy-2-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for versatile applications in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
